

PD 169316: A Technical Guide to its Biological Activity and Function

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 169316 is a potent, selective, and cell-permeable pyridinylimidazole compound that has garnered significant interest within the research community for its specific inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This technical guide provides an in-depth overview of the biological activity and function of PD 169316, consolidating key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways. Its established role in modulating cellular responses such as inflammation, apoptosis, and viral replication makes it a valuable tool for investigating the physiological and pathological functions of p38 MAPK.

Introduction

The p38 MAPKs are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines, genotoxic stress, and environmental stresses. Once activated, p38 MAPKs phosphorylate a range of downstream substrates, leading to the regulation of gene expression and the modulation of numerous cellular processes. The dysregulation of the p38 MAPK pathway has been implicated in a host of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.

PD 169316 has emerged as a critical chemical probe for elucidating the intricate roles of p38 MAPK. This guide serves as a comprehensive resource for researchers employing **PD 169316**



in their studies.

Mechanism of Action

PD 169316 is a highly selective inhibitor of the p38 MAPKα and p38 MAPKβ isoforms.[1] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[2] A key characteristic of **PD 169316** is that it inhibits the kinase activity of already phosphorylated p38 MAPK, without impeding the upstream kinases from phosphorylating p38 itself.[2][3] This specific mode of action allows for the precise dissection of signaling events downstream of p38 activation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for **PD 169316**, providing a clear comparison of its inhibitory potency and binding affinity.

Parameter	Value	Target	Assay Type	Reference
IC50	89 nM	р38 МАРК	Cell-free kinase assay	[1][3]
Kd	16.7 ± 1.2 nM	His6-p38α	Microscale Thermophoresis (BLUE-tris-NTA)	
Kd	35 ± 5 nM	His6-p38α	Microscale Thermophoresis (GREEN-tris- NTA)	
Kd	24 ± 9 nM	His6-p38α	Microscale Thermophoresis (RED-tris-NTA)	_

Table 1: In Vitro Potency and Binding Affinity of PD 169316



Cell Line	Concentration Range	Effect	Reference
CaOV3	0.2-20 μΜ	Inhibition of TGFβ- induced Smad2 nuclear translocation, Smad7 mRNA induction, and reporter gene activity	[3]
PC12	10 μΜ	Inhibition of p38 MAP kinase activity with no significant change in ERK activity	[3]
NB4 (NLS-RARα- overexpressed)	10 μΜ	Inhibition of ATRA- induced increase in p- p38α, C/EBPβ, and CD11b expression	[3]
KBU	0.5 μΜ	Significant change in proliferation rate and extent of apoptosis	[1]
Mouse Embryonic Stem (ES) cells	10 μΜ	Analyzed for effects on LIF-withdrawal induced apoptosis	

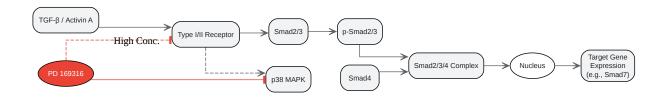
Table 2: Cellular Activity of PD 169316 in Various In Vitro Models

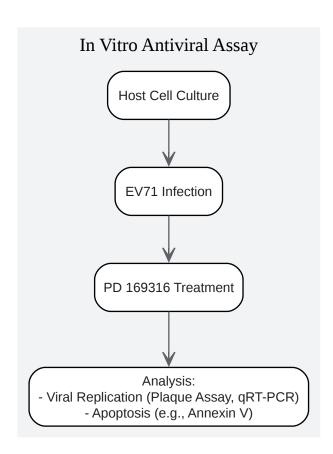
Key Biological Activities and Functions Inhibition of TGF-β and Activin A Signaling

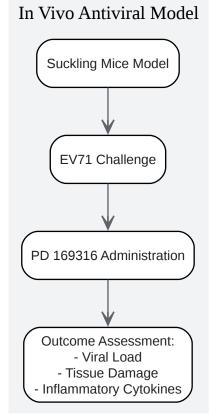
PD 169316 has been shown to abrogate signaling initiated by both Transforming Growth Factor-beta (TGF- β) and Activin A.[1][4] This inhibition is dose-dependent and leads to a reduction in the phosphorylation of Smad2 and Smad3, their subsequent nuclear translocation, and the upregulation of the TGF- β target gene, Smad7.[4] It is important to note that at



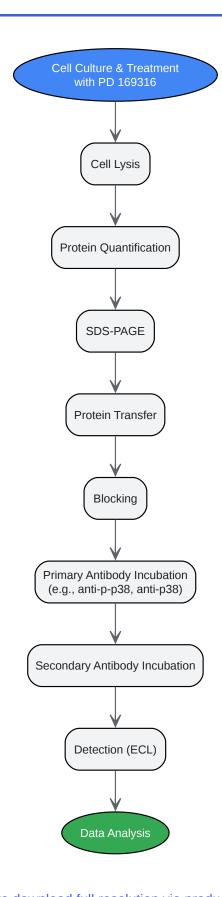
concentrations of 5 μ M or higher, **PD 169316** can block TGF- β signaling independently of its p38 MAPK inhibitory activity, a crucial consideration for experimental design.[4]











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